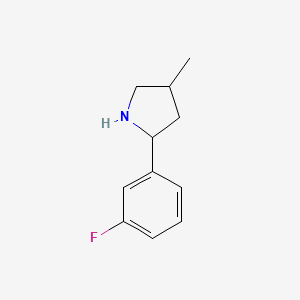

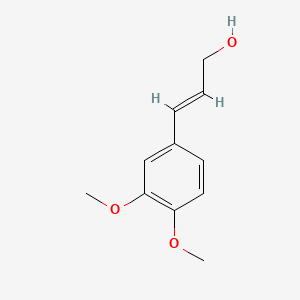

![molecular formula C27H21N3O B2460642 N-[4-(1H-苯并咪唑-2-基)苯基]-2,2-二苯乙酰胺 CAS No. 303138-81-0](/img/structure/B2460642.png)

N-[4-(1H-苯并咪唑-2-基)苯基]-2,2-二苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide” is a benzimidazole derivative . Benzimidazole derivatives are significant for medicinal chemistry due to their diverse biological activity and clinical applications . This ring system is present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .Molecular Structure Analysis

The X-ray crystal structure analysis of selected benzimidazole derivatives has been described . The benzimidazole core is planar and stabilized by π-π interactions and hydrogen bonds . The symmetry and the subsequent packing of the molecules should yield the formation of as many hydrogen bonds as possible .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve various reactive intermediates . The synthesized compounds were characterized by spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined by techniques such as IR spectrum, 1H NMR spectrum, and 13C NMR spectrum . These techniques provide precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .科学研究应用

Benzimidazole Derivatives in Agriculture and Medicine

苯并咪唑衍生物,包括N-[4-(1H-苯并咪唑-2-基)苯基]-2,2-二苯乙酰胺,在农业中作为杀菌剂和驱虫剂已经得到广泛应用。这些化合物以其通过结合到微管蛋白而特异性抑制微管组装的特性而闻名,这对它们的抗真菌和驱虫活性至关重要。这种机制不仅在控制农业害虫中至关重要,还被用于实验性癌症化疗应用,因为微管在细胞分裂中的关键作用(Davidse, 1986)。

Benzimidazole Derivatives in DNA Research

合成染料Hoechst 33258,一种苯并咪唑衍生物,以其强烈结合到双链B-DNA的小沟,特异性靶向AT富集序列而闻名。这种特性使Hoechst 33258及其类似物成为植物细胞生物学中不可或缺的工具,用于染色体和细胞核染色,对核DNA含量和染色体分析的分析有重要贡献(Issar & Kakkar, 2013)。

Optoelectronic Materials

最近的研究突出了喹唑啉和嘧啶,与苯并咪唑骨架相关,用于开发新型光电材料。这些包含苯并咪唑衍生物的材料显示出在有机发光二极管(OLEDs)中的广泛应用前景,包括白色OLEDs和红色磷光OLEDs,这是由于它们的电致发光特性。将苯并咪唑和相关结构纳入π-扩展的共轭体系被确定为创造用于电子和光子学的先进材料的宝贵策略(Lipunova et al., 2018)。

Drug Discovery and Pharmacological Applications

苯并咪唑骨架已经被广泛研究其药理学特性,导致发现具有广谱生物活性的化合物。这些活性范围从抗菌到潜在的抗癌应用。苯并咪唑衍生物的结构多样性使得可以开发具有重要意义的化疗药物,突显了它们在现代药物发现和开发过程中的作用(Brishty et al., 2021)。

作用机制

Target of Action

The primary target of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.

Mode of Action

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide interacts with its target, COX, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . The inhibition of prostaglandin synthesis results in the reduction of inflammation, pain, and fever.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX, it prevents the conversion of arachidonic acid into prostaglandins. This leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.

Pharmacokinetics

It is known that benzimidazole derivatives, in general, have good bioavailability .

Result of Action

The molecular and cellular effects of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide’s action include the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide. For instance, the compound’s efficacy can be affected by the pH of the environment, as changes in pH can influence the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, temperature can affect the compound’s stability, with higher temperatures potentially leading to degradation .

安全和危害

未来方向

The future directions in the research of benzimidazole derivatives involve the development of efficient methods to synthesize biologically important heterocyclic compounds . There is also a need for further studies on their diverse biological activities and potential applications in medicinal chemistry .

属性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O/c31-27(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-22-17-15-21(16-18-22)26-29-23-13-7-8-14-24(23)30-26/h1-18,25H,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXAHRRFSBJFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2460560.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2460561.png)

![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2460565.png)

![6-((2,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2460571.png)

![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2460572.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2460578.png)